molecular formula C21H30N6O3 B2365624 Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1251623-25-2

Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2365624
CAS No.: 1251623-25-2
M. Wt: 414.51
InChI Key: RMAQHQIGNBZZPD-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N6O3 and its molecular weight is 414.51. The purity is usually 95%.
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Biological Activity

Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including a piperazine ring and an oxadiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

The biological activity of this compound is largely attributed to its structural components:

  • 1,2,4-Oxadiazole Derivative : Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. They are known to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes and disease mechanisms .
  • Piperazine Moiety : Piperazine derivatives are recognized for their diverse pharmacological profiles, including analgesic and antidepressant activities. They often interact with neurotransmitter receptors, enhancing their therapeutic potential in neuropharmacology .

2. Anticancer Activity

Studies have indicated that derivatives of the 1,2,4-oxadiazole scaffold can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against multiple human tumor cell lines, including colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .

3. Neuropharmacological Potential

The incorporation of the azepan and pyridine rings suggests potential interactions with central nervous system (CNS) targets:

  • Compounds with similar structures have been reported to exhibit activity against neurotransmitter systems involved in mood regulation and cognition. For example, they may act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopaminergic pathways .

Case Study 1: Antitumor Activity Evaluation

In a recent study evaluating the antitumor properties of various oxadiazole derivatives, it was found that modifications on the oxadiazole ring significantly affected cytotoxicity profiles. The compound's derivative exhibited an IC50 of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899), indicating potent antitumor activity .

CompoundCell LineIC50 (µM)
Ethyl 4...OVXF 8992.76
Ethyl 4...PXF 17529.27
Ethyl 4...HT-29<10

Case Study 2: Neuropharmacological Assessment

Another study explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival through modulation of antioxidant pathways .

Pharmacological Profile

Research has highlighted several key biological activities associated with this compound:

  • Anticancer : Significant cytotoxicity against various cancer cell lines.
  • Neuroprotective : Potential to protect neuronal cells from oxidative stress.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the azepan and oxadiazole moieties can enhance biological activity:

  • Substituents on the pyridine ring can influence binding affinity to target proteins.
  • The length and nature of alkyl chains attached to the piperazine affect solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-[[3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-2-29-21(28)27-13-11-25(12-14-27)16-19-23-20(24-30-19)17-7-8-18(22-15-17)26-9-5-3-4-6-10-26/h7-8,15H,2-6,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAQHQIGNBZZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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